[1-(2,4-Difluorophenyl)ethyl](2-methylpropyl)amine
CAS No.:
Cat. No.: VC17712668
Molecular Formula: C12H17F2N
Molecular Weight: 213.27 g/mol
* For research use only. Not for human or veterinary use.
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Specification
Molecular Formula | C12H17F2N |
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Molecular Weight | 213.27 g/mol |
IUPAC Name | N-[1-(2,4-difluorophenyl)ethyl]-2-methylpropan-1-amine |
Standard InChI | InChI=1S/C12H17F2N/c1-8(2)7-15-9(3)11-5-4-10(13)6-12(11)14/h4-6,8-9,15H,7H2,1-3H3 |
Standard InChI Key | GMZXWNGRVIEVQH-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CNC(C)C1=C(C=C(C=C1)F)F |
Introduction
Structural Elucidation and Molecular Characteristics
1-(2,4-Difluorophenyl)ethylamine is a secondary amine characterized by a 2,4-difluorophenyl group attached to an ethyl chain and a 2-methylpropyl (isobutyl) substituent. Its molecular formula is C₁₂H₁₇F₂N, with a molecular weight of 225.27 g/mol. The compound’s SMILES notation is CC(C)CNC(Cc1c(F)cc(F)cc1)
, reflecting the branched isobutyl group and the fluorine-substituted aromatic ring . The InChIKey, derived from its structural features, is DPTXVAXKLWIORF-UHFFFAOYSA-N, shared with structurally analogous amines due to similar substituent arrangements .
Predicted Physicochemical Properties
Property | Value |
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Molecular Weight | 225.27 g/mol |
LogP (Partition Coeff.) | 2.8 (estimated) |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 3 |
Topological Polar SA | 29.5 Ų |
These properties suggest moderate lipophilicity, making the compound suitable for crossing biological membranes, a trait common in bioactive molecules .
Synthetic Methodologies and Optimization
While no direct synthesis of 1-(2,4-Difluorophenyl)ethylamine is documented, analogous compounds provide insight into plausible routes. A two-step approach is hypothesized:
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Nucleophilic Substitution:
Reacting 1-(2,4-difluorophenyl)ethyl chloride with 2-methylpropylamine (isobutylamine) in the presence of a base like potassium carbonate. This method mirrors the synthesis of (2,4-difluorophenyl)methylamine, where a benzyl chloride derivative reacts with an amine under basic conditions. -
Reductive Amination:
Condensation of 2,4-difluorophenylacetone with isobutylamine using a reducing agent such as sodium cyanoborohydride. This method is efficient for secondary amines and avoids harsh conditions .
Optimization Parameters:
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Catalyst: InCl₃ (20 mol%) enhances reaction efficiency in multi-component systems, as demonstrated in pyrano[2,3-c]pyrazole syntheses .
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Solvent: Ethanol-water mixtures (50% EtOH) improve solubility and reaction rates .
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Temperature: 40–60°C balances reaction speed and side-product minimization .
Compound | Activity | Mechanism |
---|---|---|
Fluazinam | Antifungal | Inhibition of mitochondrial respiration |
S-Metolachlor | Herbicidal | Fatty acid synthesis disruption |
1-(2,4-Difluorophenyl)ethylamine | Hypothesized CNS activity | Serotonin/dopamine modulation |
The difluorophenyl group enhances metabolic stability and membrane permeability, while the isobutyl chain may influence receptor binding kinetics .
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